molecular formula C11H18ClNO2 B2684741 Methyl 2-azaadamantane-5-carboxylate hydrochloride CAS No. 1427358-90-4

Methyl 2-azaadamantane-5-carboxylate hydrochloride

Cat. No. B2684741
CAS RN: 1427358-90-4
M. Wt: 231.72
InChI Key: UQCPWEIVJPQQNI-YZJLTFNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-azaadamantane-5-carboxylate hydrochloride” is a chemical compound . It is a derivative of azaadamantanes, which are nitrogen-containing analogs of adamantane . These compounds contain one or more nitrogen atoms instead of carbon atoms . This substitution leads to several specific chemical and physical properties .


Synthesis Analysis

The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .


Molecular Structure Analysis

Azaadamantanes are nitrogenous analogs of adamantine, which contain one or more nitrogen atoms instead of carbon atoms . These compounds have been known since the 50s of the last century . The partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties .


Chemical Reactions Analysis

The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .


Physical And Chemical Properties Analysis

The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties , thus leading, in particular, to higher solubility in water of azaadamantanes compared to adamantanes .

Scientific Research Applications

Alkylating Agent in Organic Synthesis

Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate, a compound related to Methyl 2-azaadamantane-5-carboxylate hydrochloride, has been demonstrated to act as an efficient alkylating agent for various aromatic heterocycles. This reactivity opens up pathways for the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Alves et al., 2000).

Catalytic Oxidation of Alcohols

In the field of green chemistry, 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) showcases a simple, organocatalytic, and aerobic alcohol oxidation system that operates under mild conditions. This catalytic process highlights the compound's utility in synthesizing environmentally friendly oxidation reactions, which are crucial for developing sustainable chemical processes (Shibuya et al., 2011).

Prodrug Design and Development

Investigations into prodrug strategies have illustrated the potential of using ester derivatives for enhancing drug properties. For instance, derivatization of antiviral agents to improve their pharmacokinetic profiles and target delivery has been a notable application. This approach underscores the role of esterification, a reaction in which Methyl 2-azaadamantane-5-carboxylate hydrochloride can participate, in the design of more effective therapeutic agents (Parang et al., 2000).

Asymmetric Synthesis and Stereoregularity

The development of enantiopure 2-substituted 2H-azirine 3-carboxylates through dehydrochlorination of methyl 2-chloroaziridine 2-carboxylates represents a significant advance in asymmetric synthesis. This process, which could involve compounds similar to Methyl 2-azaadamantane-5-carboxylate hydrochloride, enables the production of stereoregular poly(azanorbornene)s, highlighting the importance of precise molecular architecture in material science and drug design (Davis & Deng, 2007).

Safety and Hazards

Specific safety and hazard information for “Methyl 2-azaadamantane-5-carboxylate hydrochloride” is not available in the retrieved sources. For detailed safety data, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

Future Directions

The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . Compounds with pronounced biological activity have been already discovered among azaadamantane derivatives . The prospects for the use of azaadamantanes in medical chemistry and pharmacology are discussed .

properties

IUPAC Name

methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRKEVAQVFREIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)NC(C3)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-azaadamantane-5-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.